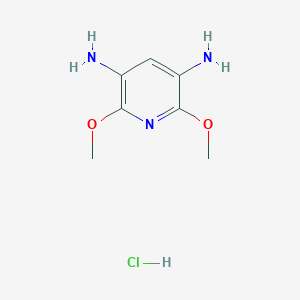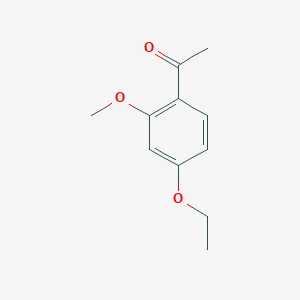
1-(4-Ethoxy-2-methoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethoxy-2-methoxyphenyl)ethanone, also known as EMPE, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of aryl ketones and has a molecular formula of C11H14O3. In
Aplicaciones Científicas De Investigación
1-(4-Ethoxy-2-methoxyphenyl)ethanone has been investigated for its potential therapeutic applications in various scientific studies. One of the most promising applications of 1-(4-Ethoxy-2-methoxyphenyl)ethanone is its ability to inhibit the growth of cancer cells. Studies have shown that 1-(4-Ethoxy-2-methoxyphenyl)ethanone can induce apoptosis, or programmed cell death, in various cancer cell lines, including breast cancer, lung cancer, and leukemia. 1-(4-Ethoxy-2-methoxyphenyl)ethanone has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Mecanismo De Acción
The mechanism of action of 1-(4-Ethoxy-2-methoxyphenyl)ethanone is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways in cancer cells. 1-(4-Ethoxy-2-methoxyphenyl)ethanone has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell survival. By inhibiting histone deacetylases, 1-(4-Ethoxy-2-methoxyphenyl)ethanone can induce apoptosis in cancer cells. 1-(4-Ethoxy-2-methoxyphenyl)ethanone has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Efectos Bioquímicos Y Fisiológicos
1-(4-Ethoxy-2-methoxyphenyl)ethanone has been shown to have various biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and antioxidant properties, 1-(4-Ethoxy-2-methoxyphenyl)ethanone has also been shown to have anti-bacterial and anti-fungal properties. 1-(4-Ethoxy-2-methoxyphenyl)ethanone has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. 1-(4-Ethoxy-2-methoxyphenyl)ethanone has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-Ethoxy-2-methoxyphenyl)ethanone in lab experiments is its high purity and stability. The synthesis method of 1-(4-Ethoxy-2-methoxyphenyl)ethanone has been optimized for high yield and purity, which makes it a reliable compound for scientific studies. 1-(4-Ethoxy-2-methoxyphenyl)ethanone is also stable under various conditions, which allows for long-term storage and easy handling. However, one of the limitations of using 1-(4-Ethoxy-2-methoxyphenyl)ethanone in lab experiments is its low solubility in water. This can make it difficult to dissolve 1-(4-Ethoxy-2-methoxyphenyl)ethanone in aqueous solutions, which may limit its applications in certain experiments.
Direcciones Futuras
There are several future directions for the scientific research of 1-(4-Ethoxy-2-methoxyphenyl)ethanone. One direction is to investigate the potential of 1-(4-Ethoxy-2-methoxyphenyl)ethanone as a therapeutic agent for neurological disorders. Studies have shown that 1-(4-Ethoxy-2-methoxyphenyl)ethanone has neuroprotective effects, which make it a potential candidate for the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to investigate the potential of 1-(4-Ethoxy-2-methoxyphenyl)ethanone as a therapeutic agent for inflammatory diseases. 1-(4-Ethoxy-2-methoxyphenyl)ethanone has anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of rheumatoid arthritis and inflammatory bowel disease. Finally, further studies are needed to fully understand the mechanism of action of 1-(4-Ethoxy-2-methoxyphenyl)ethanone and its potential applications in cancer therapy.
Conclusion
In conclusion, 1-(4-Ethoxy-2-methoxyphenyl)ethanone is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. The synthesis of 1-(4-Ethoxy-2-methoxyphenyl)ethanone involves the reaction between 2-methoxy-4-ethoxybenzaldehyde and ethyl acetate in the presence of a catalyst. 1-(4-Ethoxy-2-methoxyphenyl)ethanone has been investigated for its potential therapeutic applications in various scientific studies, including its ability to inhibit the growth of cancer cells, its anti-inflammatory and antioxidant properties, and its neuroprotective effects. Although there are limitations to using 1-(4-Ethoxy-2-methoxyphenyl)ethanone in lab experiments, further research is needed to fully understand its potential applications in various areas of medicine.
Métodos De Síntesis
The synthesis of 1-(4-Ethoxy-2-methoxyphenyl)ethanone involves the reaction between 2-methoxy-4-ethoxybenzaldehyde and ethyl acetate in the presence of a catalyst. The reaction takes place under reflux conditions and yields 1-(4-Ethoxy-2-methoxyphenyl)ethanone as a yellow crystalline solid. This synthesis method has been optimized for high yield and purity and has been used in various scientific studies.
Propiedades
Número CAS |
104296-18-6 |
|---|---|
Nombre del producto |
1-(4-Ethoxy-2-methoxyphenyl)ethanone |
Fórmula molecular |
C11H14O3 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
1-(4-ethoxy-2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C11H14O3/c1-4-14-9-5-6-10(8(2)12)11(7-9)13-3/h5-7H,4H2,1-3H3 |
Clave InChI |
YBNIVCKJINJQLS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)C(=O)C)OC |
SMILES canónico |
CCOC1=CC(=C(C=C1)C(=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



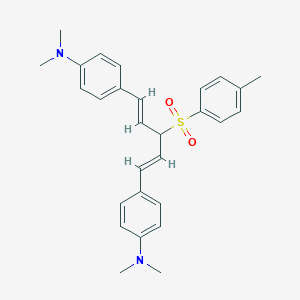
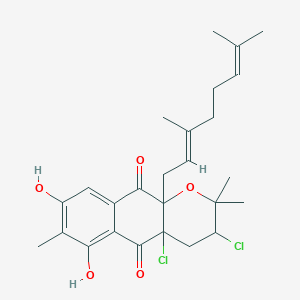
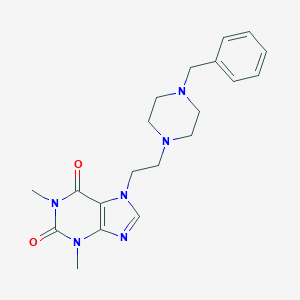
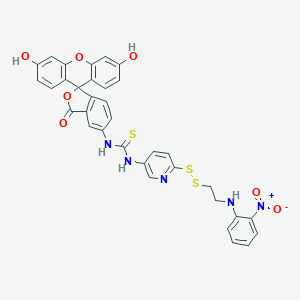
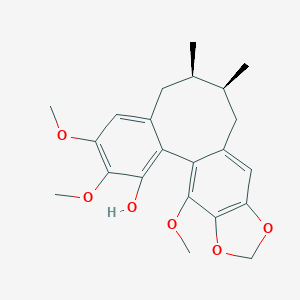
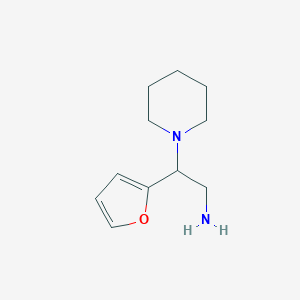
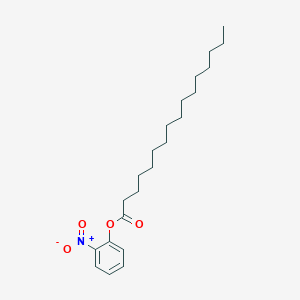
![N-[(E,3R,4R,5R,9S,10S,11S)-11-[(1S,3S,4S,5S,7R,8S,9R,12E,14E,17S,19S)-4,17-dihydroxy-3,5,7-trimethoxy-4,8,14-trimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-10-hydroxy-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B12763.png)
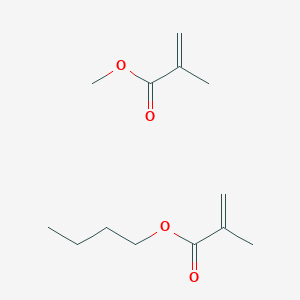
![Octreotide[reduced]](/img/structure/B12769.png)


